

# Spectroscopic Data and Analysis of (2-Fluoro-5-nitrophenyl)methanamine Analogs

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## Compound of Interest

Compound Name: (2-Fluoro-5-nitrophenyl)methanamine

Cat. No.: B3395588

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Disclaimer: Direct and comprehensive spectroscopic data for **(2-Fluoro-5-nitrophenyl)methanamine** is not readily available in public databases. This guide presents data for structurally related compounds, 2-Fluoro-5-nitroaniline and 2-Fluorobenzylamine, to provide researchers with valuable comparative insights into the expected spectral characteristics of the target molecule.

This technical guide provides a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for 2-fluoro-5-nitroaniline and 2-fluorobenzylamine. Detailed, generalized experimental protocols for these analytical techniques are also included to assist researchers in acquiring similar data.

## Spectroscopic Data of Analog Compounds

To approximate the spectroscopic signature of **(2-Fluoro-5-nitrophenyl)methanamine**, data from two key structural analogs are presented. 2-Fluoro-5-nitroaniline provides data for the substituted aromatic ring system, while 2-fluorobenzylamine offers insight into the spectral characteristics of the benzylamine moiety.

### 2-Fluoro-5-nitroaniline

This compound shares the 2-fluoro-5-nitrophenyl core with the target molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 2-Fluoro-5-nitroaniline

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not explicitly available in search results			

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 2-Fluoro-5-nitroaniline

Chemical Shift (ppm)	Assignment
Data not explicitly available in search results	

Table 3: IR Spectroscopic Data for 2-Fluoro-5-nitroaniline

Wavenumber (cm-1)	Interpretation
Specific peak values not detailed in search results, but characteristic absorptions would include N-H stretches (around 3300-3500 cm-1), aromatic C-H stretches (around 3000-3100 cm-1), NO2 asymmetric and symmetric stretches (around 1500-1550 and 1335-1385 cm-1 respectively), and C-F stretch (around 1100-1300 cm-1).	

Table 4: Mass Spectrometry Data for 2-Fluoro-5-nitroaniline

m/z	Interpretation
156	Molecular Ion [M] <sup>+</sup>
110	[M - NO <sub>2</sub> ] <sup>+</sup>
83	Further fragmentation

## 2-Fluorobenzylamine

This analog provides spectral information for the aminomethyl group attached to a fluorinated phenyl ring.

Table 5: <sup>1</sup>H NMR Spectroscopic Data for 2-Fluorobenzylamine

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not explicitly available in search results			

Table 6: <sup>13</sup>C NMR Spectroscopic Data for 2-Fluorobenzylamine

Chemical Shift (ppm)	Assignment
Data not explicitly available in search results	

Table 7: IR Spectroscopic Data for 2-Fluorobenzylamine

Wavenumber (cm <sup>-1</sup> )	Interpretation
Specific peak values not detailed in search results, but characteristic absorptions would include N-H stretches (around 3300-3400 cm <sup>-1</sup> ), aromatic and aliphatic C-H stretches (around 2800-3100 cm <sup>-1</sup> ), and C-F stretch (around 1100-1300 cm <sup>-1</sup> ).	

Table 8: Mass Spectrometry Data for 2-Fluorobenzylamine

m/z	Interpretation
125	Molecular Ion [M] <sup>+</sup>
108	[M - NH <sub>3</sub> ] <sup>+</sup>
Further fragmentation would involve loss of H and subsequent rearrangements.	

## Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry vial.
  - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, optimizing the peak shape of a solvent or reference signal.
- <sup>1</sup>H NMR Acquisition:

- Set the spectral width to approximately 12-16 ppm.
- Use a 30-45 degree pulse angle.
- Set the relaxation delay to 1-2 seconds.
- Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **<sup>13</sup>C NMR Acquisition:**
  - Switch the spectrometer to the <sup>13</sup>C nucleus frequency.
  - Set the spectral width to approximately 200-250 ppm.
  - Use a 30-45 degree pulse angle.
  - Employ proton decoupling to simplify the spectrum.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of <sup>13</sup>C.
  - Apply Fourier transformation, phase, and reference the spectrum.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Background Collection:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty, clean ATR crystal.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Sample Analysis:
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[\[5\]](#)  
[\[7\]](#)
- Cleaning:
  - After analysis, remove the sample and clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

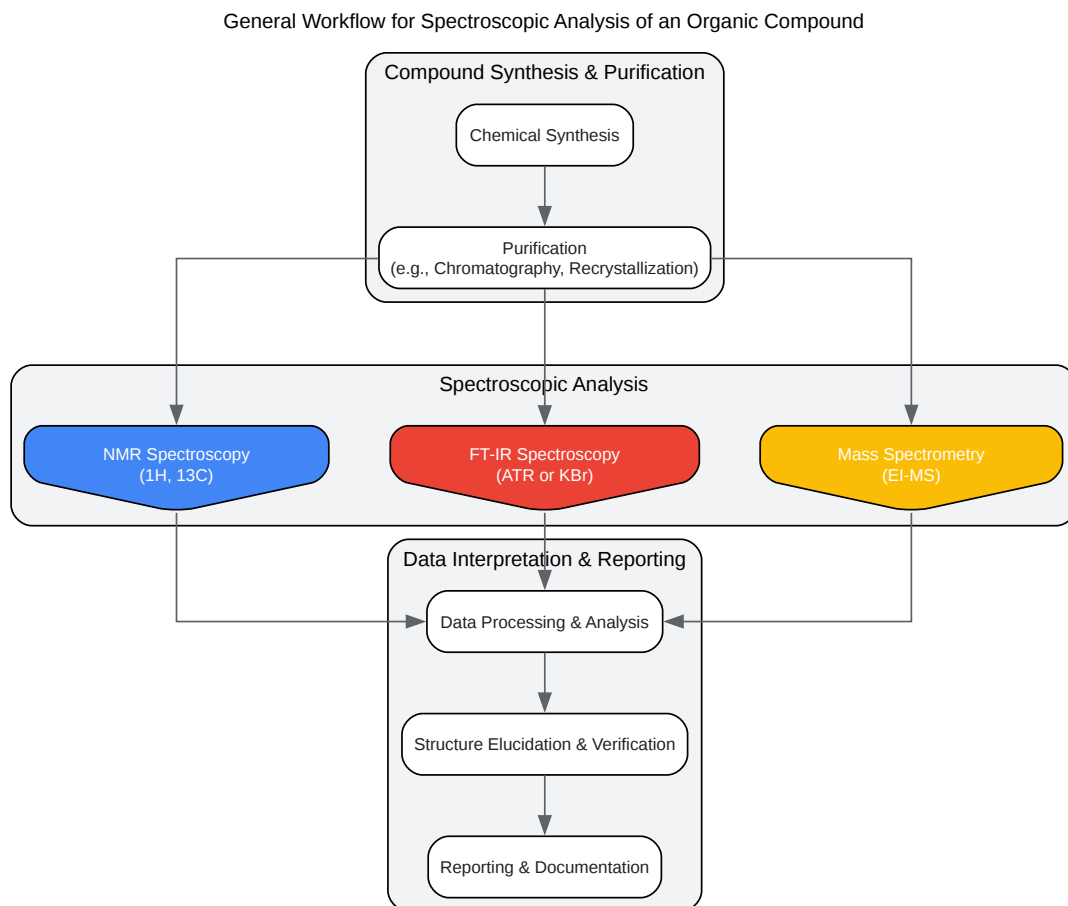
Methodology (Electron Ionization - EI):

- Sample Introduction:
  - For volatile and thermally stable compounds, a gas chromatograph (GC) can be used to introduce the sample into the mass spectrometer.
  - Alternatively, for pure solid samples, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
- Ionization:
  - The sample is vaporized in the ion source.

- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Mass Analysis:
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
  - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .[\[11\]](#)

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: Workflow for Spectroscopic Analysis.



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